Home > Products > Screening Compounds P94155 > methyl 5-[1-(3-chlorophenyl)-3-(ethoxycarbonyl)-1H-pyrazol-4-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate
methyl 5-[1-(3-chlorophenyl)-3-(ethoxycarbonyl)-1H-pyrazol-4-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate - 321571-37-3

methyl 5-[1-(3-chlorophenyl)-3-(ethoxycarbonyl)-1H-pyrazol-4-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate

Catalog Number: EVT-3135275
CAS Number: 321571-37-3
Molecular Formula: C23H16Cl3N3O5
Molecular Weight: 520.75
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Step 1: Synthesis of a substituted pyrazole ring, potentially through a reaction between a substituted hydrazine and a suitable diketone or keto-ester. []
  • Step 2: Introduction of the oxazole ring, possibly through condensation of a 2-amino phenol derivative with a carboxylic acid or its derivative. []
Applications
  • Pharmaceutical Research: Given the structural similarity to known pharmaceutical compounds, this compound could be investigated for a wide range of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. [, ]
  • Agricultural Chemicals: This compound could be explored for potential use as a herbicide or insecticide. []

3-Phenyl-1H-Pyrazole (Compound 1)

Compound Description: 3-Phenyl-1H-pyrazole [] serves as a crucial intermediate in synthesizing numerous biologically active compounds, including potential anticancer agents.

Relevance: This compound represents a core structural motif present in the target compound, methyl 5-[1-(3-chlorophenyl)-3-(ethoxycarbonyl)-1H-pyrazol-4-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate. Both molecules share the 3-phenyl-1H-pyrazole framework, highlighting their close structural relationship. Understanding the synthesis and modification of compound 1 offers valuable insights into developing analogs of the target compound with potentially enhanced therapeutic properties.

Methyl 2-((1-(4-Chlorophenyl)-1H-Pyrazol-3-yloxy)Methyl)Phenyl(Methoxy)Carbamate (Compound 3)

Compound Description: This compound [] is a derivative of 3-phenyl-1H-pyrazole and has shown notable biological activity.

Relevance: Compound 3 shares the 1H-pyrazole core with methyl 5-[1-(3-chlorophenyl)-3-(ethoxycarbonyl)-1H-pyrazol-4-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate. Although their structures differ in substituents and their arrangement, the presence of the pyrazole ring links them structurally. This connection suggests that modifications around the shared core could lead to diverse biological profiles, making compound 3 a valuable reference point in the development of novel compounds related to the target structure.

2-n-Butyl-4-(2-Chlorophenyl)-1-[[2'-(1H-Tetrazol-5-yl)Biphenyl-4-yl]Methyl]-1H-Imidazole-5-Carboxylic Acid (Compound 12b)

Compound Description: This compound [] exhibits potent antagonistic activity against the rabbit aorta AT1 receptor (IC50 0.55 nM). It also effectively inhibits the pressor response to angiotensin II in normotensive rats, showcasing its potential as an antihypertensive agent.

Relevance: Although structurally different from the target compound, compound 12b falls within the category of heterocyclic compounds with carboxylic acid functionality, similar to methyl 5-[1-(3-chlorophenyl)-3-(ethoxycarbonyl)-1H-pyrazol-4-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate. This shared characteristic suggests a potential for similar biological activity profiles. Investigating the structure-activity relationship within this chemical class, including both compounds, may provide valuable insights for developing novel therapeutic agents.

3-Alkyl-4-[[2'-(1H-Tetrazol-5-yl)Biphenyl-4-yl]Methyl]-1H-Pyrazole-5-Carboxylates

Compound Description: This series of compounds [] are structurally analogous to compound 12b, with variations in the 3-alkyl and N1 substituents on the pyrazole ring. They were designed and evaluated as potential angiotensin II antagonists.

Relevance: Like compound 12b, this series shares the presence of a carboxylic acid group and a heterocyclic scaffold with the target compound, although with a different arrangement. Exploring the structural variations within this series and comparing their activity profiles with the target compound may provide insights into the key pharmacophores responsible for the desired biological activity.

N′-Propyl-4,5,6,7-Tetrahydrobenzothiazole-2,6-Diamine (Pramipexole)

Compound Description: Pramipexole [] is a dopamine agonist known for its preferential affinity for D3 receptors over D2 receptors. It's clinically used to treat Parkinson's disease and restless legs syndrome.

Relevance: While not structurally identical to methyl 5-[1-(3-chlorophenyl)-3-(ethoxycarbonyl)-1H-pyrazol-4-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate, pramipexole falls under the broad category of dopamine agonists, which are known to induce yawning in rats. This shared pharmacological effect, despite structural differences, underscores the complex relationship between chemical structure and biological activity. It highlights that compounds with distinct structures can elicit similar physiological responses by interacting with the same biological pathways.

Properties

CAS Number

321571-37-3

Product Name

methyl 5-[1-(3-chlorophenyl)-3-(ethoxycarbonyl)-1H-pyrazol-4-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate

IUPAC Name

methyl 5-[1-(3-chlorophenyl)-3-ethoxycarbonylpyrazol-4-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate

Molecular Formula

C23H16Cl3N3O5

Molecular Weight

520.75

InChI

InChI=1S/C23H16Cl3N3O5/c1-3-33-23(31)19-14(11-29(27-19)13-7-4-6-12(24)10-13)21-18(22(30)32-2)20(28-34-21)17-15(25)8-5-9-16(17)26/h4-11H,3H2,1-2H3

InChI Key

FVLGRMKTERMHLU-UHFFFAOYSA-N

SMILES

CCOC(=O)C1=NN(C=C1C2=C(C(=NO2)C3=C(C=CC=C3Cl)Cl)C(=O)OC)C4=CC(=CC=C4)Cl

Solubility

not available

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.